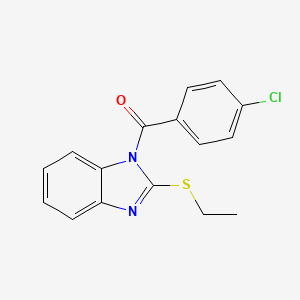![molecular formula C21H18N2O4S B5377262 3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid, commonly known as MSMA, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as benzoic acids and derivatives. MSMA is a white crystalline powder that has a molecular weight of 381.48 g/mol.
Mécanisme D'action
The mechanism of action of MSMA is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase. MSMA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The exact mechanism of action of MSMA is still under investigation.
Biochemical and Physiological Effects:
MSMA has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MSMA has also been reported to inhibit the replication of viruses such as hepatitis B and C viruses. In addition, MSMA has been shown to have antibacterial activity against various bacterial strains. However, the exact biochemical and physiological effects of MSMA are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
MSMA has several advantages as a research tool. It is relatively easy to synthesize and is available commercially. It has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, MSMA also has limitations. It has been reported to be toxic to some cell lines and may not be suitable for certain experiments. In addition, the exact mechanism of action of MSMA is not fully understood, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research on MSMA. One area of research is to further investigate the mechanism of action of MSMA. This will help to understand how MSMA exerts its biological effects and may lead to the development of new drugs with improved efficacy. Another area of research is to study the potential use of MSMA as a therapeutic agent for various diseases such as cancer and viral infections. Finally, research can be conducted to explore the use of MSMA as a tool for studying protein-DNA interactions and other biological processes.
Méthodes De Synthèse
The synthesis of MSMA involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenyl-N-[(phenylamino)methyl]amine in the presence of a base such as triethylamine. The resulting product is then treated with 3-aminobenzoic acid to obtain MSMA. This synthesis method has been reported in various research articles and is considered to be a reliable method for the preparation of MSMA.
Applications De Recherche Scientifique
MSMA has been widely used in scientific research as a tool to study various biological processes. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. MSMA has also been used as a fluorescent probe to study the binding of proteins and DNA. In addition, MSMA has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy.
Propriétés
IUPAC Name |
3-[[(Z)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-10-12-19(13-11-15)28(26,27)23-20(16-6-3-2-4-7-16)22-18-9-5-8-17(14-18)21(24)25/h2-14H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESIPMMWSWYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5377193.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5377196.png)


![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)